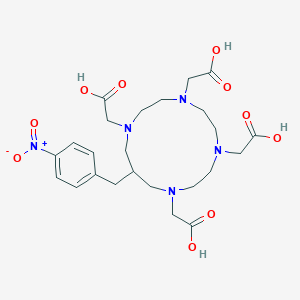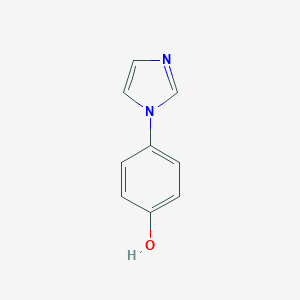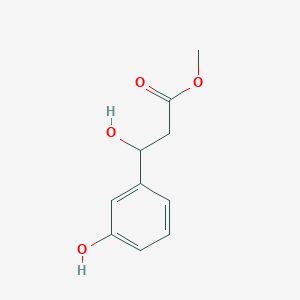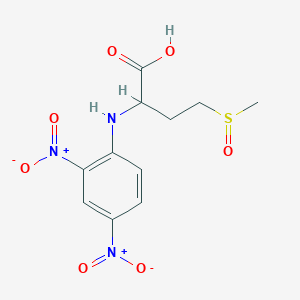
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid, also known as DNMBP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of gamma-aminobutyric acid (GABA) transporters, which play a critical role in regulating the levels of GABA in the brain. DNMBP has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression.
Mecanismo De Acción
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid inhibits the reuptake of GABA by GABA transporters, leading to an increase in the extracellular levels of GABA in the brain. This increase in GABA levels can lead to a reduction in anxiety, improved sleep, and a reduction in symptoms of depression.
Efectos Bioquímicos Y Fisiológicos
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and depression. It has also been shown to improve sleep quality and reduce the symptoms of insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid is its potency as a GABA transporter inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one of the limitations of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for research on DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid. One potential area of research is the development of new therapeutic applications for DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid in neurological disorders. Another area of research is the development of new and more potent GABA transporter inhibitors that can be used to treat a wider range of neurological disorders. Finally, research is needed to better understand the long-term effects of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid on the brain and body, particularly with regard to potential toxicity and side effects.
Métodos De Síntesis
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid can be synthesized using a variety of methods, including the reaction of 2,4-dinitroaniline with 4-methylsulfinylbutyric acid under acidic conditions. The resulting product is a yellow solid that is purified using column chromatography.
Aplicaciones Científicas De Investigación
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. It has been shown to be a potent inhibitor of GABA transporters, which play a critical role in regulating the levels of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of anxiety, sleep, and mood.
Propiedades
Número CAS |
1695-02-9 |
|---|---|
Nombre del producto |
DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid |
Fórmula molecular |
C11H13N3O7S |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
2-(2,4-dinitroanilino)-4-methylsulfinylbutanoic acid |
InChI |
InChI=1S/C11H13N3O7S/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16) |
Clave InChI |
FTOHDWRUZIRPDU-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
1695-02-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



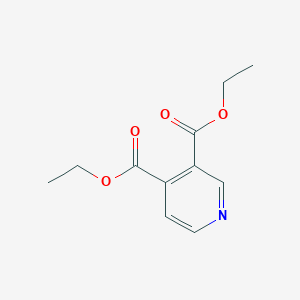
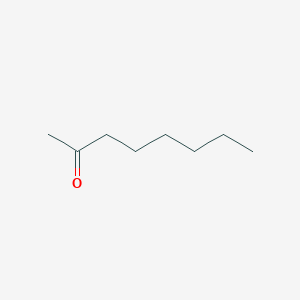

![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
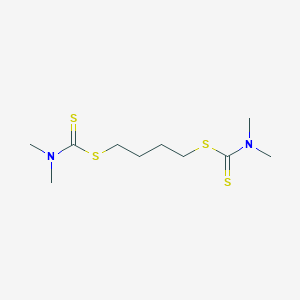
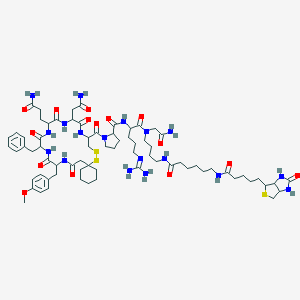
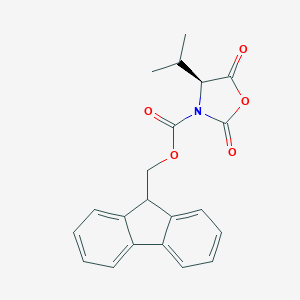
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
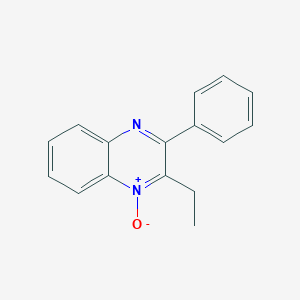
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
